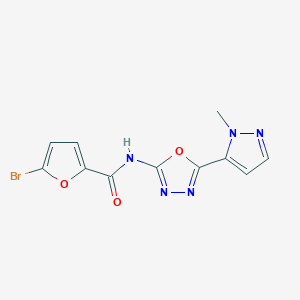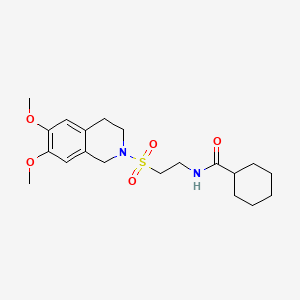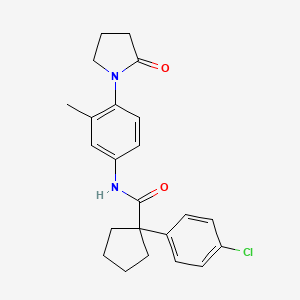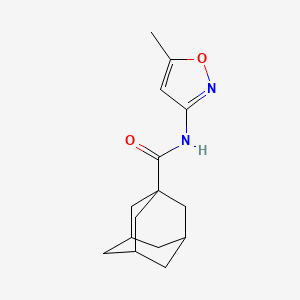
Adamantanyl-N-(5-methylisoxazol-3-YL)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The provided data does not directly mention "Adamantanyl-N-(5-methylisoxazol-3-YL)formamide," but it does include information on adamantane derivatives with potential relevance to the analysis of similar compounds. Adamantane is a unique and rigid bicyclic hydrocarbon framework that is often incorporated into various chemical entities to enhance their molecular properties. The adamantane structure is known for its high stability and has been utilized in the design of drugs and materials.
Synthesis Analysis
The synthesis of adamantane derivatives, as described in the first paper, involves the creation of 1,3,4-thiadiazole hybrids with adamantane. The paper details the synthesis of three such derivatives, with different substituents on the thiadiazole ring. These compounds were synthesized and their crystal structures determined at low temperatures. The synthesis process likely involves the careful selection of precursors and reaction conditions to achieve the desired adamantane-thiadiazole framework .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety and the substituted thiadiazole or oxadiazole rings. The second paper provides insights into the optimized molecular structure of a specific adamantane derivative using computational methods. The geometrical parameters obtained from these calculations are reported to be in agreement with X-ray diffraction (XRD) data, suggesting a reliable depiction of the molecule's structure .
Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives can be inferred from the molecular electrostatic potential calculated for the optimized geometry of the molecule. This potential helps in understanding the sites of nucleophilic and electrophilic attack. The second paper also discusses the use of frontier molecular orbital analysis, specifically the HOMO and LUMO, to determine charge transfer within the molecule, which is crucial for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The first paper discusses the noncovalent interactions within the crystal structures of the synthesized compounds, which are crucial for their stability. The QTAIM approach and PIXEL method are used to characterize these interactions. The presence of halogen substituents is noted to affect the nature of these interactions significantly . The second paper mentions the high first hyperpolarizability of the studied compound, indicating its potential for nonlinear optical applications. This property is essential for materials used in optoelectronics and photonics .
Scientific Research Applications
Pharmacological Evaluation and Bioisosteres
Adamantanyl benzamide, a related compound, has been explored for its potential as a P2X7 receptor antagonist. Efforts to enhance its pharmacological properties led to the development of bioisosteres with improved metabolic stability and physicochemical properties. Trifluorinated benzamide derivatives showed promise due to their superior metabolic stability and effective antagonism in the presence of P2X7R polymorphisms, indicating potential therapeutic applications (Wilkinson et al., 2017).
Antimicrobial Agents
Adamantane derivatives have been synthesized with potential antimicrobial properties. For instance, compounds such as N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines demonstrated marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Eisa et al., 1990).
Synthesis of Benzimidazole Derivatives
A series of benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety have been synthesized. These compounds, created through various synthetic pathways, could offer new avenues for the development of novel molecules with potential pharmaceutical applications (Soselia et al., 2020).
Histamine H3 Receptor Antagonists
Research into modifying thioperamide, a known histamine H3 receptor antagonist, has led to the development of new compounds. These derivatives, featuring formamidine or S-methylisothiourea in place of the thiourea group and variations of the cyclohexyl group, have shown high affinity and potent antagonistic activity towards the H3 receptor, suggesting their utility in treating related disorders (Goto et al., 1997).
Cancer Research and Apoptosis Induction
An adamantyl-substituted retinoid-derived molecule demonstrated the ability to inhibit cancer cell growth and angiogenesis through apoptosis induction. This activity was observed across various cancer cell lines, including leukemia and breast, lung, and prostate cancer cells, indicating its potential in cancer therapy (Dawson et al., 2007).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYCSDFAKIANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

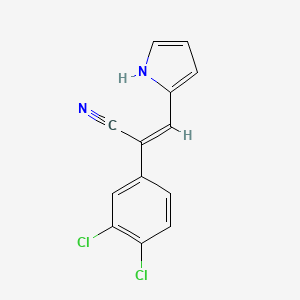
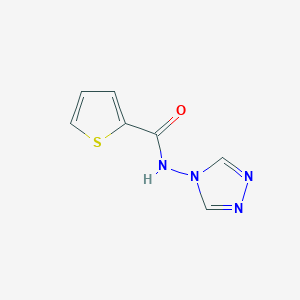
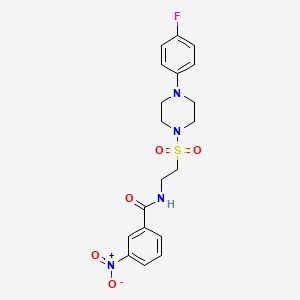
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)
![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
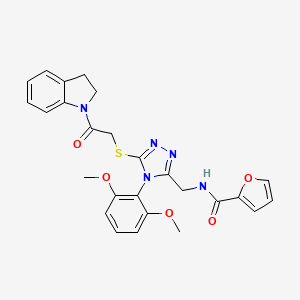
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
